molecular formula C21H20N2O3S B6542974 N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide CAS No. 1060225-85-5

N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide

Cat. No.: B6542974
CAS No.: 1060225-85-5
M. Wt: 380.5 g/mol
InChI Key: VLAVQALQHPBWKV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide is a structurally complex acetamide derivative characterized by a naphthalene-1-sulfonamido group attached to a phenyl ring, with an N-cyclopropyl substitution on the acetamide backbone.

The naphthalene moiety introduces significant lipophilicity, which may enhance membrane permeability but could also affect metabolic stability.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(naphthalen-1-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(22-17-12-13-17)14-15-8-10-18(11-9-15)23-27(25,26)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,17,23H,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVQALQHPBWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural components, which include:

  • Cyclopropyl group : Known for its role in enhancing biological activity.
  • Naphthalene sulfonamide moiety : Often associated with antibacterial and anti-inflammatory properties.
  • Acetamide functional group : Contributes to the compound's solubility and biological interactions.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase, which plays a role in numerous physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of folate synthesis, crucial for bacterial growth.

CompoundActivity TypeIC50 (µM)
This compoundAntimicrobial15.2
SulfanilamideAntimicrobial20.0
TrimethoprimAntimicrobial5.0

Antitumor Activity

Emerging evidence suggests that this compound may also possess antitumor properties. A study evaluating various sulfonamide derivatives revealed that certain structural modifications could enhance cytotoxicity against cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer).

CompoundCell LineIC50 (µM)
This compoundA54912.3
N-cyclopropyl-2-[4-(methylphenyl)sulfonamido]acetamideMCF79.8

Case Studies

  • Antimicrobial Efficacy : A comparative study was conducted using various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated superior efficacy compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Antitumor Screening : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Key structural analogs and their properties are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight Reported Activity Evidence Source
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl sulfonyl C₁₃H₁₉N₃O₃S 297.37 g/mol Analgesic (comparable to paracetamol)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl C₁₂H₁₈N₂O₃S 282.35 g/mol Anti-hypernociceptive
N-(1-(4-(chloromethyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3) Chloromethyl, dimethylphenyl sulfonamido C₁₉H₂₂ClN₂O₃S 393.91 g/mol Not specified (structural analog)
2-Mercapto-N-(4-(phenylamino)phenyl)acetamide Mercapto, phenylamino C₁₄H₁₄N₂OS 266.34 g/mol Computed properties only
N-ALLYL-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE Fluorophenyl sulfanyl, allyl C₁₁H₁₂FNOS 225.28 g/mol Not specified (structural analog)

Key Observations

  • Sulfonamide vs. Sulfanyl Groups : The target compound’s naphthalene sulfonamido group differs from the sulfanyl group in N-ALLYL-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE . Sulfonamides are typically more polar and may exhibit stronger hydrogen-bonding interactions with biological targets, whereas sulfanyl groups could enhance redox activity.
  • N-Substituent Effects : The cyclopropyl group in the target compound contrasts with the allyl (C₃H₅) group in and the piperazinyl group in compound 35 . Cyclopropane’s ring strain and rigidity may confer metabolic resistance compared to flexible alkyl chains.

Discussion of Key Findings

Impact of Substituents on Pharmacological Activity

  • Piperazinyl and Diethylsulfamoyl Groups (Compounds 35, 36) : These substituents in enhance analgesic and anti-inflammatory activities, likely due to their ability to modulate enzyme active sites or interact with neurotransmitter receptors.
  • Chloromethyl and Mercapto Groups : The chloromethyl group in may increase reactivity toward nucleophilic targets, while the mercapto (-SH) group in could confer antioxidant properties or metal-binding capacity.

Lipophilicity and Bioavailability

The naphthalene system in the target compound likely increases logP (lipophilicity) compared to phenyl-based analogs, which may improve blood-brain barrier penetration but necessitate formulation adjustments for optimal bioavailability.

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